molecular formula C12H13BrN4O B3887092 (Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine

(Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine

Cat. No.: B3887092
M. Wt: 309.16 g/mol
InChI Key: KPQHCOZTSINBRV-AUWJEWJLSA-N
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Description

(Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromo-substituted methoxyphenyl group and a triazole ring, which are connected through a methanimine linkage. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzaldehyde and 3,5-dimethyl-4H-1,2,4-triazole.

    Formation of the Imine: The aldehyde group of 5-bromo-2-methoxybenzaldehyde reacts with the amino group of 3,5-dimethyl-4H-1,2,4-triazole under acidic or basic conditions to form the imine linkage. This step may require a catalyst to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.

    Automation and Monitoring: Advanced automation and monitoring systems ensure consistent product quality and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of (Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(5-Bromo-2-methoxyphenyl)-N-(4H-1,2,4-triazol-4-YL)methanimine: Lacks the dimethyl groups on the triazole ring.

    (Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)ethanimine: Has an ethanimine linkage instead of methanimine.

Uniqueness

    Substituent Effects: The presence of the dimethyl groups on the triazole ring and the specific (Z)-configuration contribute to its unique chemical and biological properties.

Properties

IUPAC Name

(Z)-1-(5-bromo-2-methoxyphenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O/c1-8-15-16-9(2)17(8)14-7-10-6-11(13)4-5-12(10)18-3/h4-7H,1-3H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQHCOZTSINBRV-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=C(C=CC(=C2)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C\C2=C(C=CC(=C2)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine
Reactant of Route 2
(Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine
Reactant of Route 3
(Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine
Reactant of Route 4
Reactant of Route 4
(Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine
Reactant of Route 5
(Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine
Reactant of Route 6
(Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine

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